
2-Propanol, 1,3-bis(o-aminophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,3-bis(o-aminophenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bis(aminophenoxy)propane or BAPP and is a diamine that belongs to the family of aminophenols. The chemical structure of BAPP consists of two o-aminophenol groups connected by a propane chain.
Mecanismo De Acción
The mechanism of action of BAPP is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. BAPP has been shown to form stable complexes with metal ions such as copper(II), nickel(II), and cobalt(II), which have potential applications in catalysis and sensing.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BAPP. However, studies have shown that BAPP and its metal complexes exhibit antibacterial and antifungal activities, indicating their potential applications in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAPP is its ease of synthesis and availability. BAPP is also stable under ambient conditions, making it a suitable candidate for various applications. However, the main limitation of BAPP is its low solubility in water, which can limit its use in biological applications.
Direcciones Futuras
There are several future directions for the research on BAPP. One potential direction is the development of new metal complexes of BAPP with enhanced catalytic and sensing properties. Another direction is the exploration of the antimicrobial properties of BAPP and its metal complexes, with the aim of developing new antimicrobial agents. Additionally, the use of BAPP as a building block for the synthesis of new MOFs with improved properties is another promising direction for future research.
Métodos De Síntesis
The synthesis of BAPP involves the reaction between 2-aminophenol and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction results in the formation of BAPP as a white crystalline solid with a melting point of 168-170°C.
Aplicaciones Científicas De Investigación
BAPP has been extensively studied for its potential applications in various fields such as polymer chemistry, material science, and biomedicine. In polymer chemistry, BAPP has been used as a curing agent for epoxy resins, resulting in improved mechanical properties and thermal stability of the cured products. In material science, BAPP has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation.
Propiedades
Número CAS |
108719-15-9 |
|---|---|
Nombre del producto |
2-Propanol, 1,3-bis(o-aminophenoxy)- |
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
1,3-bis(2-aminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H18N2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10,16-17H2 |
Clave InChI |
RRQQEGUVNLWYAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
SMILES canónico |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
Otros números CAS |
108719-15-9 |
Sinónimos |
1,3-bis(2-aminophenoxy)propan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





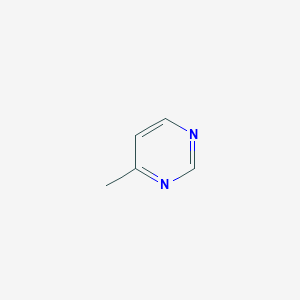
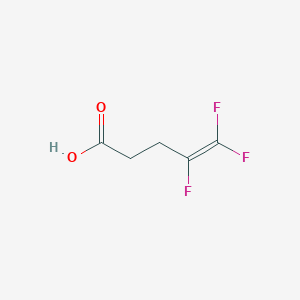
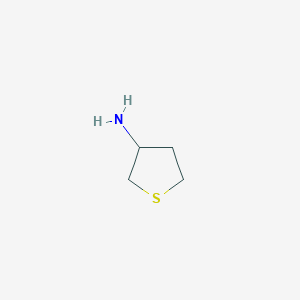


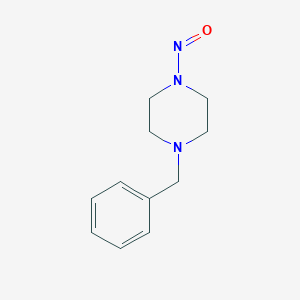
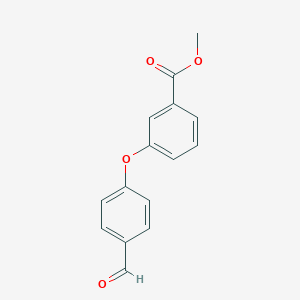
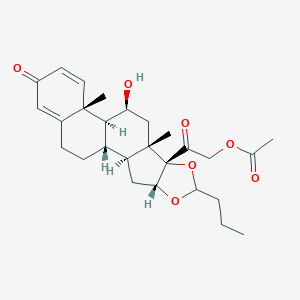
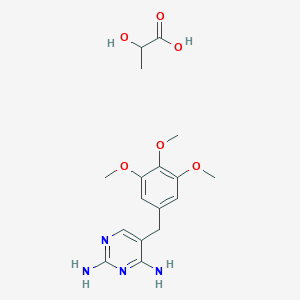
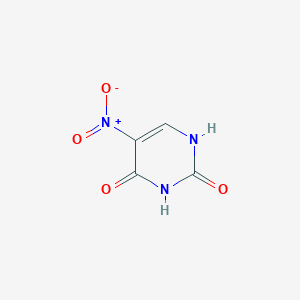
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)
